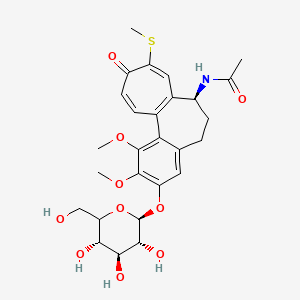
Isothiocolchicoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isothiocolchicoside is a semi-synthetic derivative of colchicine, a natural anti-inflammatory glycoside found in the seeds of Gloriosa superba and Colchicum autumnale. It is known for its muscle relaxant, anti-inflammatory, and analgesic properties. This compound is widely used in the treatment of various musculoskeletal disorders, including low back pain, orthopedic, traumatic, and rheumatologic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isothiocolchicoside is synthesized from thiocolchicine through a series of chemical reactions. The process involves the regioselective demethylation and glucosylation of thiocolchicine. This transformation is achieved using specific reagents and conditions to ensure high selectivity and efficiency .
Industrial Production Methods
In industrial settings, the production of this compound involves a biotransformation process using specific strains of Bacillus megaterium. This method is preferred due to its high selectivity, efficiency, and environmentally friendly nature. The process involves the conversion of thiocolchicine into this compound through a single fermentation step .
Analyse Chemischer Reaktionen
Types of Reactions
Isothiocolchicoside undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Isothiocolchicoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of muscle relaxants and anti-inflammatory agents.
Biology: Investigated for its effects on cellular processes and pathways, particularly those involving muscle contraction and inflammation.
Medicine: Widely used in the treatment of musculoskeletal disorders, including low back pain, arthritis, and muscle spasms.
Wirkmechanismus
Isothiocolchicoside exerts its effects by selectively binding to gamma-aminobutyric acid A (GABA-A) receptors. This binding activates the GABA inhibitory pathways, leading to muscle relaxation and reduced inflammation. The compound also acts as a competitive antagonist of glycine receptors, further contributing to its muscle relaxant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Colchicine: A natural compound with anti-inflammatory properties, primarily used in the treatment of gout.
Thiocolchicine: A semi-synthetic derivative of colchicine with similar properties to isothiocolchicoside.
Eperisone: A muscle relaxant with similar applications but different mechanisms of action.
Uniqueness of this compound
This compound is unique due to its dual mechanism of action, involving both GABA-A and glycine receptors. This dual action makes it a potent muscle relaxant with fewer side effects compared to other similar compounds .
Eigenschaften
Molekularformel |
C27H33NO10S |
|---|---|
Molekulargewicht |
563.6 g/mol |
IUPAC-Name |
N-[(7S)-1,2-dimethoxy-9-methylsulfanyl-10-oxo-3-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C27H33NO10S/c1-12(30)28-16-7-5-13-9-18(37-27-24(34)23(33)22(32)19(11-29)38-27)25(35-2)26(36-3)21(13)14-6-8-17(31)20(39-4)10-15(14)16/h6,8-10,16,19,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16-,19?,22+,23-,24+,27+/m0/s1 |
InChI-Schlüssel |
GZRFWUUSEDCPQQ-ZZMDLNRPSA-N |
Isomerische SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)SC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H](C(O4)CO)O)O)O |
Kanonische SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


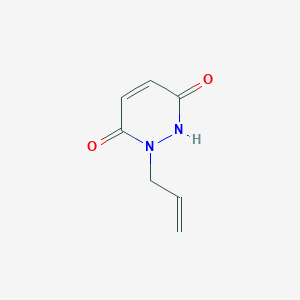
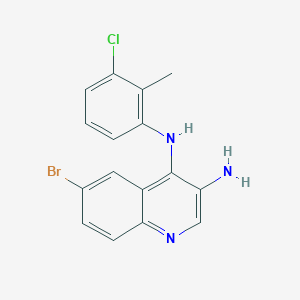
![[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13843901.png)
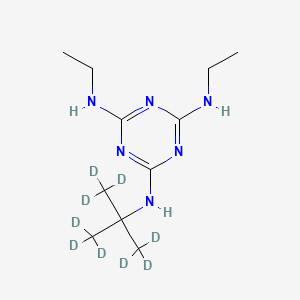
![[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843917.png)
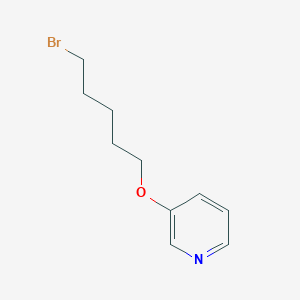
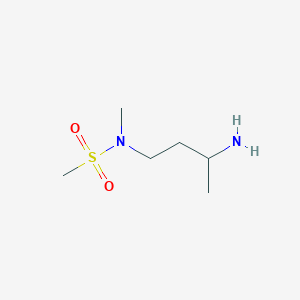
![disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)
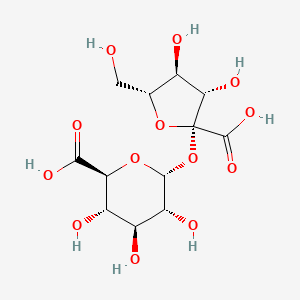
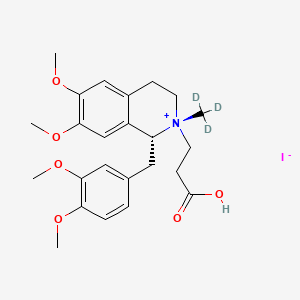
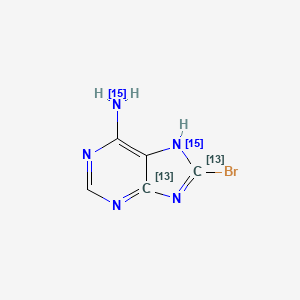
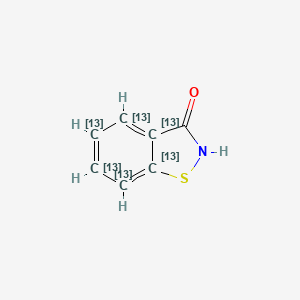
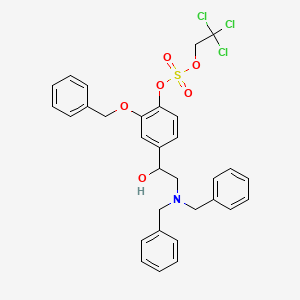
![[(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843985.png)
